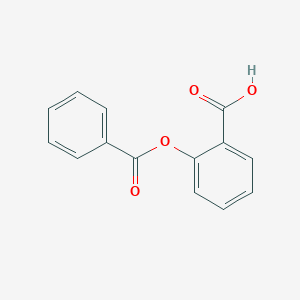

2-(benzoyloxy)benzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-benzoyloxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-13(16)11-8-4-5-9-12(11)18-14(17)10-6-2-1-3-7-10/h1-9H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOVSKMNRYAVJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963436 | |

| Record name | 2-(Benzoyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4578-66-9 | |

| Record name | 2-(Benzoyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4578-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoyloxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004578669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Benzoyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzoyloxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Esterification and Acylation Strategies for Ortho-Benzoyloxybenzoates

The formation of 2-(benzoyloxy)benzoic acid and its ortho-substituted analogues predominantly relies on the esterification of the phenolic hydroxyl group of salicylic (B10762653) acid. This process involves reacting salicylic acid with a suitable acylating agent, typically a benzoic acid derivative.

Condensation Reactions with Benzoic Acid Derivatives

A common and effective method for synthesizing ortho-benzoyloxybenzoates is through the condensation reaction of salicylic acid with various benzoic acid derivatives, most notably benzoyl chlorides. This reaction, a form of acylation, selectively targets the phenolic hydroxyl group of salicylic acid. The higher nucleophilicity of the phenolic oxygen, compared to the hydroxyl of the carboxylic group, drives this selectivity. The electron density is more concentrated on the single oxygen of the phenol, whereas it is distributed between the two oxygen atoms of the carboxyl group, making the phenolic hydroxyl a more potent nucleophile. study.com

A well-documented example is the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, where salicylic acid is reacted with 3-(chloromethyl)benzoyl chloride. study.com This reaction exemplifies the general principle where a substituted benzoyl chloride serves as the acylating agent to introduce the corresponding benzoyl group onto the salicylic acid backbone. The reaction is typically carried out in a suitable solvent, such as acetone. study.com

Catalyst-Driven Synthesis Approaches (e.g., Pyridine (B92270) Catalysis, DMAP)

The efficiency of the acylation of salicylic acid is significantly enhanced by the use of base catalysts. Pyridine and 4-(dimethylamino)pyridine (DMAP) are commonly employed for this purpose, with DMAP generally exhibiting substantially higher catalytic activity. guidechem.com

Pyridine functions as a nucleophilic catalyst. It attacks the acylating agent, such as benzoyl chloride, to form a highly reactive N-acylpyridinium intermediate. This intermediate is then more susceptible to nucleophilic attack by the phenolic hydroxyl group of salicylic acid, leading to the formation of the ester and regeneration of the pyridine catalyst. researchgate.netscispace.com

DMAP operates via a similar nucleophilic catalysis mechanism but is a much more potent catalyst, often accelerating acylation reactions by a factor of 1000 to 1,000,000 times compared to pyridine. guidechem.com The increased nucleophilicity of the pyridine ring nitrogen in DMAP, due to resonance with the dimethylamino group, leads to a more rapid formation of the N-acylpyridinium intermediate. This intermediate is highly reactive and readily undergoes reaction with the alcohol, resulting in high yields of the ester product under mild conditions. guidechem.com The catalytic cycle of DMAP involves the formation of an acylpyridinium ion pair, which then reacts with the alcohol to yield the final ester product. organic-chemistry.org

Modern Reaction Conditions and Yield Optimization

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the synthesis of ortho-benzoyloxybenzoates, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. ijprdjournal.comnih.govukm.my

For example, the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has been successfully carried out under 600 W microwave irradiation for a duration of 5 minutes. study.com Microwave heating provides rapid and uniform heating of the reaction mixture, leading to increased molecular collisions and accelerated reaction rates. ijprdjournal.com This technique is considered a greener chemistry approach due to its energy efficiency and reduced reaction times.

Below is a data table summarizing the advantages of microwave-assisted synthesis over conventional methods for various acylation and esterification reactions.

Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Microwave (600W) | 5 min | Not specified | study.com |

| Hydrolysis of benzamide (B126) to benzoic acid | Microwave | 7 min | 99% | rasayanjournal.co.in |

| Hydrolysis of benzamide to benzoic acid | Conventional Reflux | 1 hr | Not specified | rasayanjournal.co.in |

| Synthesis of Benzotriazole (B28993) Derivatives | Microwave (300W) | 6 min 10 s | 83% | nih.gov |

| Synthesis of Benzotriazole Derivatives | Conventional Reflux | 5 hr 15 min | 72% | nih.gov |

| Synthesis of Mono-thiourea Derivatives | Microwave | 5 min | 82-89% | ukm.my |

| Synthesis of Mono-thiourea Derivatives | Conventional Reflux | 6 hr | 31-82% | ukm.my |

Heat-Induced Reflux Methodologies

Conventional heat-induced reflux remains a widely used method for the synthesis of this compound and its derivatives. This technique involves heating the reaction mixture to its boiling point and condensing the vapors back into the reaction vessel, allowing for prolonged reaction at a constant temperature.

While generally requiring longer reaction times compared to microwave synthesis, optimization of reflux conditions can still lead to good yields. For instance, the synthesis of various benzotriazole derivatives via reflux required several hours to achieve significant yields. nih.gov The efficiency of the reflux method is dependent on factors such as the choice of solvent, reaction temperature, and the specific reactants and catalysts used. In some cases, particularly for reactions with high activation energies, prolonged heating under reflux is necessary to drive the reaction to completion.

The following table provides data on reaction parameters for syntheses conducted under heat-induced reflux.

Heat-Induced Reflux Synthesis Parameters

| Product | Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzotriazole Derivative | 3,4-diaminobenzoic acid, o-cresol | Benzene (B151609) | Reflux | 5 hr 15 min | 72% | nih.gov |

| Mono-thiourea Derivative | o-toluidine, naphthyl isothiocyanate | Not specified | Reflux | 6 hr | 31-82% | ukm.my |

| Various Esters | Amino acids, Alcohols | MsOH or p-TsOH | 66 | 60 min | >40% | researchgate.net |

Derivatization Strategies and Functional Group Transformations

The introduction of halogen atoms onto the aromatic rings of this compound is a key derivatization strategy. The position of halogenation is directed by the existing substituents, primarily the benzoyloxy group (-O-CO-Ph) and the carboxylic acid group (-COOH). The benzoyloxy group, despite the presence of the electron-withdrawing carbonyl, acts as an ortho- and para-director due to the lone pair of electrons on the oxygen atom adjacent to the ring.

Research into the chlorination of phenyl benzoate (B1203000) derivatives provides insight into the directive effects of the benzoyloxy group. The partial rate factors, which indicate the reactivity of a specific position relative to benzene, have been calculated for chlorination.

Table 2: Partial Rate Factors for Chlorination Directed by the Benzoyloxy Group

| Position | Partial Rate Factor (f) | Directive Effect |

| ortho | 5.5 | Activating |

| meta | 0.059 | Deactivating |

| para | 52 | Strongly Activating |

Source: Journal of the Chemical Society, Perkin Transactions 2 rsc.org

These values demonstrate that the benzoyloxy group strongly directs incoming electrophiles, like chlorine, to the para position, and to a lesser extent, the ortho position, while deactivating the meta position. rsc.org The carboxylic acid group on the other ring is a meta-director and deactivates the ring it is attached to. Therefore, electrophilic halogenation will preferentially occur on the ring bearing the benzoyloxy group. For example, iridium-catalyzed ortho-monoiodination has been shown to be a selective method for halogenating benzoic acids. researchgate.net

Substituent effects also play a critical role in the acidity of the molecule. Electron-withdrawing groups, such as halogens, increase the acidity of the carboxylic acid by stabilizing the carboxylate anion through an inductive effect. libretexts.orgopenstax.org Conversely, electron-donating groups decrease acidity. libretexts.orgopenstax.org This modulation of acidity can be important for the compound's chemical behavior and subsequent transformations.

Halogenated derivatives of this compound are valuable intermediates for further functionalization via nucleophilic substitution reactions. The reactivity of an aryl halide in nucleophilic substitution depends on the position of the halogen and the presence of other substituents on the aromatic ring. Generally, aryl halides are unreactive towards nucleophiles unless activated by strong electron-withdrawing groups at the ortho and para positions. libretexts.org

In a derivative like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, the chlorine is on a benzylic carbon, not directly on the aromatic ring. nih.govacs.org This makes it a benzylic halide, which is significantly more reactive towards nucleophiles than an aryl halide. It can readily undergo SN1 or SN2 type reactions.

Common nucleophilic substitution reactions for such halogenated analogues would involve:

Reaction with Hydroxides: Using aqueous sodium or potassium hydroxide (B78521) to replace the halogen with a hydroxyl group, forming an alcohol. savemyexams.comchemguide.co.uk

Reaction with Cyanides: Reacting with potassium cyanide (KCN) in an ethanolic solution to introduce a nitrile group (-CN), which also extends the carbon chain. savemyexams.com

Reaction with Ammonia (B1221849): Using excess ammonia to replace the halogen with an amino group (-NH2), forming a primary amine. savemyexams.com

These reactions allow for the introduction of a wide variety of functional groups, significantly expanding the chemical diversity of derivatives that can be synthesized from a halogenated precursor.

The carboxylic acid group of this compound is a prime site for derivatization to form more complex esters and amides.

Esterification: Complex esters can be formed by reacting the carboxylic acid with various alcohols in the presence of an acid catalyst or a coupling agent. A process using a tin(II) compound as a catalyst has been described for preparing benzoic esters from benzoic acid and alcohols, where the water of reaction is removed by distillation. google.com This method can be applied to form esters with a wide range of alkyl or aryl groups, thereby modifying the molecule's physical and chemical properties.

Amidation: The formation of amides is typically achieved by reacting the carboxylic acid with a primary or secondary amine. Direct condensation of a carboxylic acid and an amine requires high temperatures to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com Therefore, the reaction is often facilitated by:

Coupling Agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to activate the carboxylic acid, allowing the reaction to proceed under milder conditions. bohrium.com

Conversion to Acyl Chlorides: The carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl2). The resulting acyl chloride readily reacts with an amine to form the amide. bohrium.com

Catalytic Methods: Various catalysts, including those based on boron or zirconium, have been developed to promote the direct amidation of carboxylic acids, offering a more atom-economical route. mdpi.comrsc.org

These derivatization strategies are fundamental in medicinal chemistry for synthesizing libraries of related compounds to explore structure-activity relationships.

Mechanistic Elucidation of Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of this compound and its derivatives is essential for optimizing reaction conditions and improving yields.

A common route to the parent structure involves the acylation of salicylic acid with benzoyl chloride, often following the principles of the Schotten-Baumann reaction. A modification of this involves the use of a catalyst like pyridine. The mechanism proceeds as follows:

Nucleophilic Attack by Catalyst: The lone pair of electrons on the nitrogen atom of pyridine attacks the electrophilic carbonyl carbon of benzoyl chloride. nih.gov

Formation of Acylpyridinium Ion: The chloride ion, being a good leaving group, is displaced, resulting in the formation of a highly reactive N-benzoylpyridinium intermediate. nih.govacs.org

Acylation of Salicylate (B1505791): The phenoxide ion of salicylic acid (formed under basic conditions) then acts as a nucleophile, attacking the carbonyl carbon of the acylpyridinium ion.

Product Formation: The pyridine catalyst is regenerated, and the ester bond of this compound is formed.

Another fundamental reaction in the synthesis of related structures is the Friedel-Crafts acylation. For example, the synthesis of 2-benzoylbenzoic acid involves the reaction of phthalic anhydride (B1165640) with benzene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl3). guidechem.comgoogle.com

The mechanism involves:

Formation of Acylium Ion: The Lewis acid (AlCl3) coordinates with one of the carbonyl oxygens of phthalic anhydride, making the other carbonyl carbon highly electrophilic. This facilitates the formation of an acylium ion intermediate. guidechem.com

Electrophilic Aromatic Substitution: The acylium ion is then attacked by the π-electrons of the benzene ring in a classic electrophilic aromatic substitution step, forming a resonance-stabilized carbocation (sigma complex). guidechem.com

Rearomatization: A proton is lost from the sigma complex, and the aromaticity of the benzene ring is restored, yielding the 2-benzoylbenzoic acid product after workup with acid to decompose the aluminum complex. guidechem.com

Elucidating such mechanisms through kinetic studies, isotopic labeling, and computational modeling allows for a deeper understanding of the reaction pathways and facilitates the rational design of more efficient synthetic routes.

Comprehensive Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete atomic connectivity and chemical environment within 2-(benzoyloxy)benzoic acid.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons on its two separate aromatic rings.

The salicylic (B10762653) acid-derived ring (Ring A) and the benzoic acid-derived ring (Ring B) exhibit characteristic splitting patterns. The protons on Ring A are influenced by both the carboxylic acid and the electron-withdrawing ester oxygen, while the protons on Ring B are influenced by the ester carbonyl group. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and potential for hydrogen bonding.

The aromatic region (typically 7.0-8.5 ppm) would contain signals for the nine aromatic protons. Protons ortho to electron-withdrawing groups (like the ester carbonyl and carboxylic acid) are shifted further downfield.

Table 1: Expected ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| -COOH | >10.0 | Broad Singlet (br s) | Acidic proton, position can vary with solvent and concentration. |

| H-6' (Ring A) | ~8.2 | Doublet of Doublets (dd) | Ortho to the carboxylic acid group, deshielded. |

| H-2/H-6 (Ring B) | ~8.1 | Doublet (d) | Ortho to the ester carbonyl group, deshielded. |

| H-4' (Ring A) | ~7.7 | Triplet (t) | Para to the carboxylic acid group. |

| H-4 (Ring B) | ~7.6 | Triplet (t) | Para to the ester carbonyl group. |

| H-3/H-5 (Ring B) | ~7.5 | Triplet (t) | Meta to the ester carbonyl group. |

| H-5' (Ring A) | ~7.4 | Triplet (t) | Meta to the carboxylic acid group. |

| H-3' (Ring A) | ~7.2 | Doublet of Doublets (dd) | Ortho to the ester oxygen, shielded relative to other protons on the ring. |

¹³C NMR spectroscopy is used to determine the types of carbon atoms within a molecule. Due to symmetry, some carbon atoms may be chemically equivalent. In this compound, there are 14 carbon atoms, but fewer than 14 signals are expected due to the symmetry of the benzoate (B1203000) ring.

The spectrum will prominently feature two signals in the downfield region corresponding to the carbonyl carbons of the ester and carboxylic acid groups, typically between 160-180 ppm. libretexts.orglibretexts.org The aromatic carbons will resonate in the 120-150 ppm range. The carbon attached to the ester oxygen (C-2') will be shifted downfield compared to other aromatic carbons due to the deshielding effect of the oxygen atom.

Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -COOH | ~170-175 | Carboxylic acid carbonyl, highly deshielded. |

| -COO- | ~164-168 | Ester carbonyl, highly deshielded. |

| C-2' (Ring A) | ~151 | Aromatic carbon bonded to the ester oxygen. |

| C-4, C-4', C-6' (Ring A/B) | ~133-136 | Aromatic CH carbons. |

| C-1, C-1', C-2/6 (Ring A/B) | ~128-131 | Aromatic C and CH carbons. |

| C-3, C-5, C-3', C-5' (Ring A/B) | ~121-127 | Aromatic CH carbons. |

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for confirming complex structural assignments.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly bonded to. An HSQC spectrum of this compound would definitively link each aromatic proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the C-H framework of both aromatic rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, a NOESY spectrum would show cross-peaks between protons on the benzoate ring (e.g., H-2/H-6) and protons on the salicylate (B1505791) ring (e.g., H-3') if there is spatial proximity due to the molecule's conformation. This can help confirm the connectivity at the ester linkage and provide insights into the molecule's preferred three-dimensional structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule's bonds. These techniques are particularly effective for identifying the functional groups present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The most prominent feature for the carboxylic acid is a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. farmaceut.orgdocbrown.info The spectrum will also distinctly show two carbonyl (C=O) stretching vibrations: one for the ester and one for the carboxylic acid. These typically appear as strong, sharp bands in the 1680-1760 cm⁻¹ region. The C-O stretching vibrations of the ester and carboxylic acid groups, as well as aromatic C=C stretching, will also be present.

Table 3: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C=O Stretch (Ester) | 1735-1750 | Strong |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong (multiple bands) |

| C-O Stretch (Ester & Acid) | 1100-1300 | Strong (multiple bands) |

| C-H Bend (Aromatic, out-of-plane) | 690-900 | Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of light by molecular vibrations and is particularly sensitive to non-polar, symmetric bonds. For this compound, FT-Raman would be highly effective for observing the symmetric vibrations of the aromatic rings, which often give strong, sharp signals. The C=O stretching vibrations are also Raman active, though typically weaker than in the IR spectrum. The symmetric "ring breathing" mode of the benzene (B151609) rings, usually around 1000 cm⁻¹, is a classic strong Raman signal and would be expected in the spectrum of this compound. rasayanjournal.co.in

Table 4: Expected FT-Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aromatic) | 3050-3080 | Strong |

| C=O Stretch (Ester & Acid) | 1680-1750 | Weak-Medium |

| C=C Stretch (Aromatic) | ~1600 | Strong |

| Aromatic Ring Breathing (Symmetric) | ~1000 | Very Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and probing the structure of this compound through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of a compound, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₄H₁₀O₃), the theoretical monoisotopic mass is calculated to be 226.06299 Da. nih.gov This value is a crucial benchmark for confirming the identity of the compound in complex matrices. HRMS measurements can distinguish it from other isomers or compounds with the same nominal mass but different elemental compositions.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₀O₃ | nih.gov |

| Theoretical Exact Mass | 226.062994177 Da | nih.gov |

| Theoretical Monoisotopic Mass | 226.062994177 Da | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, primarily showing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For this compound, both positive and negative ion modes provide valuable structural information.

In positive ion mode, the precursor ion is the protonated molecule [M+H]⁺ at an m/z of 227.0703. nih.gov Tandem mass spectrometry (MS/MS) of this ion induces fragmentation, with the most prominent product ion appearing at m/z 209, corresponding to the loss of a water molecule (H₂O). nih.gov

In negative ion mode, the precursor ion is the deprotonated molecule [M-H]⁻ at an m/z of 225.0557. nih.gov Its fragmentation is characterized by the loss of carbon dioxide (CO₂), resulting in a major product ion at m/z 181. nih.gov This behavior is characteristic of carboxylic acids. Further fragmentation can lead to ions at m/z 180 and 153. nih.gov

| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Neutral Loss |

|---|---|---|---|

| Positive ESI ([M+H]⁺) | 227.0703 | 209 | H₂O |

| Negative ESI ([M-H]⁻) | 225.0557 | 181, 180, 153 | CO₂ |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Insights

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.193(1) |

| b (Å) | 7.8000(16) |

| c (Å) | 14.868(3) |

| α (°) | 94.28(3) |

| β (°) | 97.50(3) |

| γ (°) | 102.54(3) |

| Volume (ų) | 579.5(2) |

| Z | 2 |

Analysis of Intermolecular Interactions in Crystal Lattices

The crystal packing of benzoic acid derivatives is typically dominated by strong hydrogen bonds involving the carboxylic acid functional group. Molecules of this compound are expected to form centrosymmetric dimers in the solid state through intermolecular O-H···O hydrogen bonds between their carboxyl groups. nih.govrsc.org This common arrangement creates a characteristic cyclic R₂²(8) graph set motif. rsc.org

Beyond this primary interaction, the supramolecular structure is stabilized by a network of weaker interactions. These include C-H···O hydrogen bonds and potential C-H···π interactions, which contribute to the formation of a stable three-dimensional framework. rsc.org Hirshfeld surface analysis of related benzyloxybenzoic acids indicates that H···H, C···H, and O···H contacts account for the vast majority of the close intermolecular contacts within the crystal lattice. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons to higher energy orbitals. The spectrum of this compound is dominated by π→π* electronic transitions within its aromatic rings and carbonyl groups.

| Band | Approximate λmax (nm) | Associated Transition |

|---|---|---|

| - | 194 | π→π |

| B-band (E2-band) | 230 | π→π |

| C-band (B-band) | 274 | π→π* (fine structure) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the mass fractions of carbon, hydrogen, and oxygen within a sample of this compound. This analytical method provides critical data for verifying the empirical formula of the compound and ensuring its purity. The process involves the combustion of a precisely weighed sample under controlled conditions, followed by the quantitative analysis of the resulting combustion products (carbon dioxide, water, and oxygen).

The comparison between the experimentally determined elemental composition and the theoretically calculated values, derived from the compound's molecular formula (C₁₄H₁₀O₄), serves as a crucial checkpoint in the structural elucidation process. A close correlation between the found and calculated percentages validates the proposed molecular formula and indicates a high degree of sample purity.

Research Findings

Despite a thorough review of available scientific literature, specific experimental data from the elemental analysis of this compound could not be located. This suggests that while this analysis has likely been performed as a standard characterization step during the synthesis of this compound, the specific numerical results have not been published in the accessed journals, academic theses, or chemical databases.

However, the theoretical elemental composition can be calculated based on its molecular formula, C₁₄H₁₀O₄. The atomic masses used for this calculation are approximately: Carbon (C) = 12.01 g/mol , Hydrogen (H) = 1.008 g/mol , and Oxygen (O) = 16.00 g/mol . The molecular weight of this compound is approximately 258.23 g/mol .

The theoretical percentages are calculated as follows:

Carbon (C): (14 * 12.01 / 258.23) * 100% = 65.07%

Hydrogen (H): (10 * 1.008 / 258.23) * 100% = 3.90%

Oxygen (O): (4 * 16.00 / 258.23) * 100% = 24.78%

These calculated values provide a benchmark for the expected results from an experimental elemental analysis.

Data Table: Elemental Composition of this compound

The following interactive table summarizes the theoretical elemental composition of this compound. Experimental data is not available in the reviewed literature.

| Element | Symbol | Theoretical (%) | Experimental (%) |

| Carbon | C | 65.07 | Not Available |

| Hydrogen | H | 3.90 | Not Available |

| Oxygen | O | 24.78 | Not Available |

While the compound, also known as O-benzoyl salicylic acid, is mentioned in theoretical research, these studies primarily focus on its role as a product in the photooxygenation reactions of other molecules, such as 3-hydroxyflavone. researchgate.netrsc.orgkisti.re.kracs.org The computational efforts in these papers, including Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations, are centered on elucidating the reaction mechanisms leading to the formation of this compound, rather than on a detailed analysis of the compound's intrinsic properties. rsc.org

Consequently, specific data regarding the optimized geometries, electronic structure, excited-state properties, molecular dynamics simulations, Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis for this compound itself are not provided in the available search results.

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate content for each specified section and subsection of the requested article while strictly adhering to the provided outline and focusing solely on this compound. Fulfilling the request would necessitate extrapolating from unrelated compounds or fabricating data, which would compromise the scientific accuracy and integrity of the article.

Theoretical and Computational Chemistry Investigations

Analysis of Electronic Properties

Natural Population Analysis (NPA)

Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electron density within a molecule, assigning charges to individual atoms based on the molecule's calculated wave function. This approach provides a more chemically intuitive picture of atomic charges compared to other methods like Mulliken population analysis.

For 2-(benzoyloxy)benzoic acid, an NPA calculation would reveal the specific charge distribution across its atoms. It is expected that the oxygen atoms of the carboxylic acid and ester groups would carry significant negative charges due to their high electronegativity. The carbonyl carbons bonded to these oxygens would, in turn, exhibit a partial positive charge, making them electrophilic. The hydrogen atom of the carboxylic acid group would have a notable partial positive charge, reflecting its acidic nature. The charges on the carbon and hydrogen atoms of the two phenyl rings would be smaller in magnitude, though they would show a characteristic distribution pattern influenced by the electron-withdrawing nature of the attached carboxyl and benzoyloxy groups.

Table 1: Predicted Qualitative NPA Charges for this compound This table is illustrative of expected trends, not based on published quantitative data.

| Atom/Group | Expected Partial Charge | Rationale |

|---|---|---|

| Carboxylic Acid Oxygen (C=O) | Strongly Negative | High electronegativity and resonance |

| Carboxylic Acid Oxygen (-OH) | Negative | High electronegativity |

| Carboxylic Acid Hydrogen (-OH) | Strongly Positive | Acidic proton bonded to electronegative oxygen |

| Ester Carbonyl Oxygen (C=O) | Strongly Negative | High electronegativity and resonance |

| Ester Ether Oxygen (-O-) | Negative | High electronegativity |

| Carbonyl Carbons (C=O) | Positive | Bonded to two highly electronegative oxygen atoms |

| Aromatic Ring Carbons/Hydrogens | Slightly Positive/Negative | Influenced by attached functional groups |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying reactive sites, particularly for electrophilic and nucleophilic attacks. libretexts.orgwuxiapptec.com In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netwalisongo.ac.id

For this compound, an MEP map would highlight several key reactive features:

Negative Potential: The most intense negative potential would be localized around the carbonyl oxygen atoms of both the carboxylic acid and the ester groups. These regions are the primary sites for interactions with electrophiles and for forming hydrogen bonds where they act as acceptors.

Positive Potential: The most positive electrostatic potential would be concentrated on the hydrogen atom of the carboxylic acid group, confirming it as the most acidic proton and the primary site for deprotonation by a base.

Aromatic Rings: The phenyl rings would show areas of moderately negative potential above and below the plane of the rings, associated with the π-electron system, which can interact with electrophiles.

This detailed mapping allows for a rational prediction of how the molecule will interact with other reagents, solvents, or biological receptors. researchgate.net

Fukui Functions for Nucleophilic and Electrophilic Reactivity

Fukui functions are descriptors derived from conceptual Density Functional Theory (DFT) that quantify the reactivity of different sites within a molecule. scielo.org.za They measure the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the identification of the most likely sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). preprints.org

For this compound, the calculation of Fukui functions would provide a quantitative ranking of the reactivity of its atoms:

Site for Nucleophilic Attack: The Fukui function for nucleophilic attack (f+) would likely be highest on the carbonyl carbons of the ester and carboxylic acid groups, identifying them as the most electrophilic centers.

Site for Electrophilic Attack: The Fukui function for electrophilic attack (f-) would be highest on the oxygen atoms and potentially distributed across the aromatic rings, indicating these as the most nucleophilic regions.

These indices are particularly useful for predicting the regioselectivity of chemical reactions. While specific Fukui function calculations for this compound are not prominent in the literature, studies on related phenolic and benzoic acids have successfully used this method to predict sites of radical attack and antioxidant activity. preprints.orgscielo.org.zaresearchgate.net

Intermolecular Interaction Studies (e.g., Hydrogen Bonding Networks, C-H...π interactions)

The crystal structure and bulk properties of this compound are governed by a network of non-covalent intermolecular interactions. Based on its molecular structure, several key interactions are expected to be present.

Hydrogen Bonding Networks: The most significant intermolecular interaction is the hydrogen bond formed by the carboxylic acid group. In the solid state, carboxylic acids almost universally form centrosymmetric dimers, where two molecules are linked by a pair of strong O-H···O hydrogen bonds. nih.gov This robust interaction creates a stable eight-membered ring motif that is a defining feature of the crystal packing of many benzoic acid derivatives. nih.gov

Table 2: Likely Intermolecular Interactions in Solid this compound

| Interaction Type | Participating Groups | Description |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid groups (-COOH) | Formation of strong, centrosymmetric O-H···O dimers between two molecules. |

| C-H···π Interactions | Aromatic C-H bonds and π-systems of phenyl rings | An aromatic C-H group on one molecule interacts with the face of a phenyl ring on a neighboring molecule. |

| π-π Stacking | Phenyl rings | Parallel, offset stacking of aromatic rings, contributing to crystal packing. |

| van der Waals Forces | Entire molecule | General attractive forces that contribute to overall molecular cohesion. |

Prediction of Reactivity and Mechanistic Pathways

Theoretical chemistry can predict the most likely pathways for chemical reactions by calculating the energies of reactants, transition states, and products. For this compound, several reaction pathways can be analyzed.

One of the primary reactions is the hydrolysis of the ester bond . This can occur under acidic or basic conditions. Computational modeling can elucidate the mechanism, which typically involves the nucleophilic attack of water (acid-catalyzed) or a hydroxide (B78521) ion (base-catalyzed) on the ester's carbonyl carbon. Theoretical calculations can determine the activation energy for each step, confirming the tetrahedral intermediate's formation and subsequent collapse to yield salicylic (B10762653) acid and benzoic acid.

Another key reaction is the deprotonation of the carboxylic acid . The acidity (pKa) of the carboxylic acid can be predicted using computational models that calculate the Gibbs free energy change for the dissociation reaction in a solvent.

Furthermore, the reactivity of the aromatic rings towards electrophilic substitution can be assessed. By modeling the transition states for the attack of an electrophile (e.g., NO₂⁺) at different positions on the two rings, the regioselectivity of the reaction can be predicted. The benzoyloxy group is an ortho-, para-directing deactivator, while the carboxylic acid group is a meta-directing deactivator. Computational studies could quantify the activation barriers for substitution at each possible site, providing a detailed prediction of the product distribution.

A review of the synthesis of a related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, outlines a mechanism involving the nucleophilic attack of the salicylic acid hydroxyl group on an activated benzoyl chloride derivative, which aligns with fundamental reactivity principles that can be modeled computationally. acs.orgnih.gov

Mechanistic Studies of Biological Interactions Non Clinical Focus

Investigation of Enzyme Inhibition Mechanisms

Cyclooxygenase (COX) Pathway Modulation and Isoform Specificity (e.g., COX-1, COX-2)

The cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins (B1171923) from arachidonic acid. jpp.krakow.pl There are two primary isoforms: COX-1, which is constitutively expressed in many tissues and responsible for "housekeeping" functions like protecting the gastric mucosa, and COX-2, which is typically induced at sites of inflammation. nih.govnih.gov The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are largely attributed to the inhibition of COX-2, while adverse effects, such as gastrointestinal issues, are linked to the inhibition of COX-1. nih.govmedcentral.com

Derivatives of 2-(benzoyloxy)benzoic acid have been investigated as modulators of the COX pathway. The compound 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) is hypothesized to inhibit COX-2 activity, thereby reducing inflammatory responses. nih.gov This selective inhibition is a key strategy in developing anti-inflammatory agents with improved safety profiles compared to non-selective NSAIDs like acetylsalicylic acid (ASA), which inhibit both COX-1 and COX-2. ukwms.ac.idnih.gov The inhibition of the COX pathway by these compounds leads to a downstream reduction in the production of inflammatory mediators, most notably prostaglandin (B15479496) E-2 (PGE-2). ukwms.ac.id

Molecular Docking Studies for Receptor Binding Affinity and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein (receptor). nih.govresearchgate.net This in-silico approach provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govniscpr.res.in

For derivatives of this compound, molecular docking studies have been crucial in elucidating their interaction with COX enzymes. An in-silico analysis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) showed it has a higher affinity for the cyclooxygenase-2 (COX-2) receptor (PDB ID: 5F1A) compared to acetylsalicylic acid (ASA). nih.gov Docking models for similar benzoyl benzoic acid derivatives targeting other enzymes suggest that the benzoic acid group is often critical for forming ionic bonding interactions with key amino acid residues (like arginine) within the receptor's binding site. nih.gov The specific positioning of the benzoic acid moiety relative to the rest of the molecule is a determining factor for potent inhibitory activity. nih.gov

Modulation of Cellular Pathways (e.g., NF-κB pathway, Prostaglandin E-2 synthesis)

Cellular signaling pathways are complex networks that govern cellular responses to external stimuli. The NF-κB (nuclear factor kappa beta) pathway is a primary regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2. nih.govnih.gov Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of the NF-κB pathway. nih.gov

Studies on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) have demonstrated its ability to modulate these key inflammatory pathways.

NF-κB Pathway: In LPS-induced septic mice, 3-CH2Cl was shown to significantly suppress the expression of NF-κB in both kidney and lung tissues. nih.govnih.gov Notably, this suppression was superior to that observed with acetylsalicylic acid (ASA). nih.gov By inhibiting the NF-κB pathway, the compound effectively reduces the transcription of numerous downstream inflammatory genes. ukwms.ac.id

Prostaglandin E-2 (PGE-2) Synthesis: PGE-2 is a principal prostaglandin that mediates inflammation, pain, and fever. nih.gov Its synthesis is catalyzed by COX enzymes. researcher.life Research has shown that 3-CH2Cl significantly reduces the concentration of PGE-2 in LPS-induced mouse models, demonstrating its potent anti-inflammatory properties at a functional level. ukwms.ac.idresearcher.life

| Parameter | Control (LPS only) | LPS + 3-CH2Cl | Finding | Source |

| NF-κB Expression (Kidney) | Significantly Increased | Significantly Reduced | 3-CH2Cl showed superior suppression compared to ASA. | nih.govnih.gov |

| PGE-2 Concentration | Elevated | Significantly Reduced | 3-CH2Cl demonstrates potent anti-inflammatory activity. | ukwms.ac.id |

Interactions with Biological Molecules (e.g., enzymes, receptors)

The biological effects of this compound and its derivatives are predicated on their interactions with specific macromolecules. The primary enzymatic target identified for the anti-inflammatory actions of 3-CH2Cl is the cyclooxygenase-2 (COX-2) enzyme. nih.gov As discussed in the molecular docking section, this interaction is characterized by a high-affinity binding to the enzyme's active site, leading to inhibition of its catalytic activity. nih.gov

Beyond specific enzyme targets, another important interaction for many drug compounds is with serum albumin, the most abundant protein in blood plasma. While specific studies on this compound are limited, research on similar compounds like 2'-Benzoyloxycinnamaldehyde has shown significant binding to human serum albumin (HSA), with binding affinities (Ka) in the range of 1.65 x 10(5) M(-1). nih.gov Such binding is crucial as it affects the distribution, metabolism, and bioavailability of a compound in the body.

Immunomodulatory Mechanisms at the Cellular Level (e.g., T-cell populations, FoxP3 expression)

Immunomodulation refers to the alteration of the immune response. Regulatory T cells (Tregs) are a specialized subpopulation of T cells that suppress excessive immune activation and are crucial for maintaining self-tolerance. nih.gov The transcription factor FoxP3 (forkhead box p3) is a master regulator for the development and function of Tregs. nih.govinabj.org

The derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) has been shown to exert significant immunomodulatory effects at the cellular level in lipopolysaccharide (LPS)-induced mice. inabj.orgresearchgate.net

Regulatory T-cells (Tregs): Concurrently, 3-CH2Cl treatment led to an increase in the population of CD4+ regulatory T-cells (CD4+ Tregs). inabj.org

FoxP3 Expression: This increase in the Treg population was directly mediated by a corresponding increase in the expression of FoxP3. inabj.orginabj.org

These findings suggest that 3-CH2Cl can shift the balance of T-cell populations towards an anti-inflammatory and tolerogenic state, highlighting its potential to modulate immune responses beyond simple COX inhibition. inabj.org

| Cellular Marker | Control (LPS only) | LPS + 3-CH2Cl | Mechanism/Outcome | Source |

| CD4+ T-cell Population | Increased | Lower than control | Reduction in effector T-cell population. | inabj.org |

| CD4+ Treg Population | - | Higher than control | Increase in suppressive immune cells. | inabj.org |

| FoxP3 Expression | - | Higher than control | Mediates the increase in the Treg population. | inabj.orgresearchgate.netinabj.org |

Mechanistic Basis of Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key component of inflammation. The antioxidant activity of phenolic compounds, including benzoic acid derivatives, is often attributed to their ability to donate a hydrogen atom from a hydroxyl (-OH) group to scavenge free radicals. researchgate.netsemanticscholar.orgpreprints.org The position of the hydroxyl group on the benzoic acid ring is critical for this activity. researchgate.netantiox.org

For the derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), the antioxidant mechanism appears to be linked to its primary anti-inflammatory action. Salicylic (B10762653) acid-bearing molecules can inhibit the LPS-activated NF-κB pathway, which in turn can indirectly reduce the expression of NADPH oxidase (NOX2). ukwms.ac.id NOX2 is a major enzymatic source of ROS production during inflammation. By downregulating NOX2 expression, 3-CH2Cl mitigates oxidative stress, an effect that is linearly related to its anti-inflammatory mechanism. ukwms.ac.id This indirect mechanism complements the direct radical-scavenging properties often seen in other phenolic compounds.

Investigation of Antimicrobial Action Mechanisms

While specific mechanistic studies focusing exclusively on the antimicrobial action of this compound are not extensively detailed in the available research, the antimicrobial properties of its parent compounds, benzoic acid and salicylic acid, as well as other benzoic acid derivatives, have been investigated. These studies provide a foundational understanding of the likely mechanisms through which this compound may exert its antimicrobial effects. The primary proposed mechanisms include the disruption of cellular membranes, inhibition of essential enzymes, and interference with cellular energy production. taylorfrancis.com

Research into various benzoic acid derivatives has consistently demonstrated their potential as antimicrobial agents. nih.govnih.gov The effectiveness of these compounds is often linked to their chemical structure, including the nature and position of substituent groups on the benzene (B151609) ring. nih.govnih.gov For instance, the presence of electron-withdrawing groups can significantly enhance the antimicrobial activity of 4- or 5-substituted 2-benzoic acids. nih.gov

Detailed Research Findings

Studies on a series of benzyl (B1604629) and benzoyl benzoic acid derivatives have shed light on the molecular interactions responsible for their antimicrobial activity. It has been suggested that the benzoic acid group, particularly when positioned at the 2-position relative to a benzyl or benzoyl group, plays a crucial role in binding to bacterial enzymes. nih.gov Docking models indicate that the benzoic acid moiety can form critical ionic bonding interactions with the binding site of bacterial RNA polymerase-sigma factor, thereby inhibiting bacterial transcription. nih.gov

The antimicrobial efficacy of benzoic acid and its derivatives is also influenced by the pH of the surrounding medium, with increased acidity generally enhancing their activity. taylorfrancis.comijans.org This is attributed to the fact that the undissociated, more lipophilic form of the acid can more readily penetrate the microbial cell membrane. taylorfrancis.com Once inside the cell, the acid dissociates, leading to a decrease in intracellular pH and disruption of metabolic processes. taylorfrancis.com

Furthermore, research on phenolic acids, a class of compounds that includes benzoic acid derivatives, has identified several inhibitory mechanisms against bacterial growth. These include destabilizing the cytoplasmic membrane, altering plasma membrane permeability, inhibiting extracellular microbial enzymes, directly interfering with microbial metabolism, and depriving microbes of necessary growth substrates. mdpi.com

The following tables present data on the antimicrobial activity of various benzoic acid derivatives against different microorganisms, providing insight into the potential spectrum and potency of this compound.

| Compound | Staphylococcus aureus (μg/mL) | Staphylococcus epidermidis (μg/mL) | Escherichia coli (μM/ml) |

|---|---|---|---|

| A Representative Benzoyl Benzoic Acid Derivative | - | 0.5 | - |

| Vancomycin (Control) | - | 0.5 | - |

| 2-Chlorobenzoic Acid Derivative (Compound 6) | - | - | 2.27 |

| Norfloxacin (Control) | - | - | 2.61 |

| Compound | Fungus | Inhibition (%) | Concentration |

|---|---|---|---|

| Benzoic Acid | Alternaria solani | Concentration-dependent | Not specified |

| Benzoic Acid | Fusarium species | 56-74% | 1.2 mg/Petri dish |

| Benzoic Acid | Rhizoctonia solani | 37.88% | 1.2 mg/Petri dish |

Advanced Applications in Chemical Sciences Excluding Prohibited Elements

Role as a Key Intermediate in Organic Synthesis

2-(Benzoyloxy)benzoic acid and its structural relatives serve as versatile intermediates in the field of organic synthesis. Their unique arrangement of a carboxylic acid and a benzoyl ester on adjacent positions of a benzene (B151609) ring allows for a variety of chemical transformations, making them valuable starting points for the construction of more elaborate molecular architectures.

The structure of this compound is a foundational component for the synthesis of various complex organic molecules and active pharmaceutical ingredients (APIs). A notable example is the development of novel salicylic (B10762653) acid derivatives designed as potential alternatives to widely used medications. For instance, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has been synthesized and investigated as a promising compound for new drug development, building upon the core structure of benzoyl salicylate (B1505791). acs.orgnih.gov The synthesis of such derivatives often involves the acylation of salicylic acid with a substituted benzoyl chloride. acs.org

The general synthetic approach for these derivatives can be summarized as follows:

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Conditions | Product |

| Salicylic Acid | 3-(Chloromethyl)benzoyl chloride | Acetone | Pyridine (B92270) | 600 W microwave irradiation, 5 min | 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid |

This interactive table summarizes the synthesis of a this compound derivative.

Furthermore, substituted 2-benzoylbenzoic acids are crucial intermediates in the production of functional dyes, such as phthalide-based color formers. These complex molecules are synthesized by reacting the 2-benzoylbenzoic acid intermediate with various aniline (B41778) derivatives or other aromatic compounds.

In more extended synthetic pathways, this compound and its analogs function as key building blocks. Their bifunctional nature, possessing both a carboxylic acid and an ester, allows for sequential and selective reactions. This is particularly useful in constructing molecules with multiple, distinct domains. For example, 2-(benzoyloxymethyl)benzoic acid can be converted into its corresponding acyl chloride, 2-(benzoyloxymethyl)benzoyl chloride (BMBC). sigmaaldrich.com This activated intermediate is then used in subsequent steps to form amides or other esters, such as in the preparation of dimethyl 2-(benzoyloxymethyl)benzoylphosphonate or 2-[2-(benzoyloxymethyl)benzamido]acetamide. sigmaaldrich.com This highlights its role as a foundational piece in a multistep assembly of more complex target molecules.

Applications in Materials Science

The inherent properties of the this compound scaffold, including its aromatic nature and capacity for hydrogen bonding and ester linkages, make it a valuable component in the design of advanced materials.

Derivatives of benzoic and salicylic acid are utilized as precursors for creating biodegradable polymers with specific, engineered properties. A significant area of research involves the synthesis of poly(anhydride-esters) where salicylic acid is chemically incorporated into the polymer backbone. researchgate.netscispace.com This design creates a "polymeric prodrug" that degrades hydrolytically to release the active salicylic acid molecule and other biocompatible compounds like sebacic acid. acs.orgnih.gov

The unique advantage of this approach is the high drug-loading capacity, as the drug itself is a fundamental part of the polymer chain. scispace.com The rate of degradation and subsequent drug release can be controlled by altering the composition of the polymer backbone, making these materials highly desirable for controlled drug delivery systems. scispace.com These polymers can be processed into various forms, including fibers, films, and microspheres, for diverse medical applications. acs.orgnih.gov

Properties of Salicylate-Based Poly(anhydride-ester):

| Property | Description | Reference |

|---|---|---|

| Composition | Salicylic acid and sebacic acid linked by anhydride (B1165640) and ester bonds. | nih.gov |

| Degradation | Hydrolytic cleavage of anhydride and ester bonds. | researchgate.net |

| Products | Salicylic acid and sebacic acid. | nih.gov |

This interactive table outlines the key features of polymers derived from salicylic acid.

Benzoic acid derivatives are fundamental building blocks in the design of thermotropic liquid crystals. hartleygroup.org The rigid aromatic core of the benzoic acid unit, combined with the ability of the carboxylic acid group to form strong hydrogen-bonded dimers, promotes the necessary molecular alignment for liquid crystalline phases to form. hartleygroup.orgnih.gov By attaching flexible alkyl or alkoxy chains to the aromatic ring, such as in p-alkoxybenzoic acids, calamitic (rod-like) liquid crystals are created. hartleygroup.org

The specific properties of these liquid crystals, such as the temperature range of the mesophases (e.g., nematic, smectic), are highly dependent on the length of the attached flexible chains. nih.gov For example, 4-(Decyloxy)benzoic acid has been studied for its liquid crystalline properties and its potential use as a stationary phase in gas chromatography for separating structural isomers. nih.gov The ordered, yet fluid, nature of the liquid crystal phase provides a unique environment for selective molecular interactions. nih.gov The self-assembly of these molecules into ordered structures is driven by intermolecular forces, with hydrogen bonding playing a critical role. nih.gov

Ligand Development in Catalysis and Coordination Chemistry

The carboxylate and hydroxyl groups present in salicylic acid, the parent compound of this compound, make it an excellent bidentate ligand for coordinating with metal ions. iosrjournals.orgresearchgate.net This ability to form stable chelate complexes is foundational to its role in catalysis and coordination chemistry. Salicylic acid and its derivatives form complexes with a wide range of transition metals, including iron(III), manganese, cobalt, nickel, and copper. iosrjournals.orgijesi.orgsapub.org

These metal-salicylate complexes have demonstrated varied and significant applications. For instance, iron(III) salicylate complexes have been studied for their biological activity and potential therapeutic uses. sapub.org In these complexes, the salicylate ion typically coordinates to the metal center through both the phenolate (B1203915) oxygen and one of the carboxylate oxygens. core.ac.uk Copper-salicylate systems have been developed as efficient and inexpensive catalysts for cross-coupling reactions, such as the Sonogashira-type coupling of haloarenes with terminal alkynes. ijesi.org The formation of these coordination compounds can enhance the catalytic activity of the metal center and provide selectivity in organic transformations.

Examples of Metal Complexes with Salicylate Ligands:

| Metal Ion | Coordination Mode | Potential Application | Reference |

| Iron(III) | Bidentate (phenolate and carboxylate) | Biologically active compounds | sapub.orgcore.ac.uk |

| Copper(II) | Bidentate | Catalyst for cross-coupling reactions | ijesi.org |

| Manganese(II/III) | Bidentate | Antimicrobial agents | iosrjournals.org |

| Cobalt(II/III) | Bidentate | Antimicrobial agents | iosrjournals.org |

| Nickel(II) | Bidentate | Antimicrobial agents | iosrjournals.org |

This interactive table summarizes various metal complexes formed with salicylate ligands and their applications.

Utilization in Advanced Analytical Methodologies

In the realm of analytical chemistry, the application of specific chemical compounds can be pivotal in enhancing the precision, sensitivity, and efficiency of various analytical techniques. However, based on the available research, the direct utilization of this compound in advanced analytical methodologies, such as a derivatization reagent or in specialized chromatographic separations, is not extensively documented. The following sections will delve into the principles of these techniques and the roles that analogous aromatic carboxylic acids play, to provide a contextual understanding of how a compound like this compound could theoretically be applied.

Derivatization Reagents for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product of similar structure that is more suitable for analysis by a particular instrumental technique. This is often done to improve the analyte's volatility, thermal stability, or detectability. For instance, in gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization can be employed to attach a chromophore or fluorophore to the analyte, thereby enhancing its detection by UV-Visible or fluorescence detectors.

While there is no specific information detailing the use of this compound as a derivatization reagent, the principles of derivatization for carboxylic acids are well-established. Reagents that react with the carboxylic acid functional group are commonly used. For example, various derivatizing agents are available to convert carboxylic acids into esters, amides, or other derivatives that are more amenable to chromatographic analysis and detection.

Table 1: Common Derivatization Strategies for Carboxylic Acids

| Derivatization Approach | Reagent Type | Purpose |

| Esterification | Alkylating agents (e.g., diazomethane, alkyl halides) | Increases volatility for GC analysis. |

| Silylation | Silylating agents (e.g., BSTFA, TMCS) | Increases volatility and thermal stability for GC-MS. |

| Fluorescent Labeling | Fluorescent reagents (e.g., 4-bromomethyl-7-methoxycoumarin) | Enhances detection in HPLC with fluorescence detection. |

| UV-Visible Labeling | UV-absorbing reagents (e.g., p-bromophenacyl bromide) | Enhances detection in HPLC with UV-Vis detection. |

Although the direct application of this compound in this context is not found in the reviewed literature, its structural motifs could theoretically be modified to incorporate functionalities that would allow it to act as a derivatization agent.

Chromatographic Separation Techniques

Chromatography is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. The separation is based on the differential distribution of the analytes between a stationary phase and a mobile phase. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for the analysis of carboxylic acids.

The chromatographic behavior of benzoic acid and its derivatives has been the subject of numerous studies. For instance, reversed-phase HPLC is a common method for the separation of benzoic acid and related compounds. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analytes is influenced by their hydrophobicity and the pH of the mobile phase, which affects the ionization state of the carboxylic acid group.

While specific chromatographic methods centered around the unique properties of this compound are not detailed in the available literature, the general principles of separating aromatic carboxylic acids are applicable. The separation of a mixture containing this compound would likely involve optimizing parameters such as the mobile phase composition, pH, and stationary phase chemistry to achieve the desired resolution from other components.

Table 2: Chromatographic Techniques for the Analysis of Aromatic Carboxylic Acids

| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Detection Method |

| Reversed-Phase HPLC | C18, C8 | Acetonitrile/water with acid modifier (e.g., formic acid) | UV-Visible, Mass Spectrometry (MS) |

| Gas Chromatography (GC) | Phenyl-methylpolysiloxane | Helium | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

| Thin-Layer Chromatography (TLC) | Silica gel | Toluene/ethanol | UV light |

It is important to note that for GC analysis, derivatization of carboxylic acids to more volatile esters is a common practice to improve peak shape and prevent thermal degradation.

Future Research Directions and Unexplored Potential

Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of new synthetic pathways for 2-(benzoyloxy)benzoic acid and its derivatives is a primary area for future research. A major focus is the adoption of green chemistry principles to create more environmentally friendly and efficient manufacturing processes.

Key research directions include:

Biocatalytic Synthesis: The use of enzymes as catalysts in the synthesis of this compound offers a promising green alternative. Enzymes can operate under mild conditions, often in aqueous environments, and exhibit high selectivity, which can reduce the formation of byproducts. Research into identifying and engineering suitable enzymes for the esterification of salicylic (B10762653) acid with benzoic acid derivatives could lead to highly efficient and sustainable synthetic routes.

Flow Chemistry: Continuous flow reactors present a significant advantage over traditional batch processing. They allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability. Investigating the synthesis of this compound in flow systems could optimize its production.

Mechanochemistry: This approach involves using mechanical force to induce chemical reactions, often in the absence of solvents. Mechanochemical synthesis is a key area of green chemistry that can reduce waste and energy consumption. Exploring the solid-state synthesis of this compound through techniques like ball milling could provide a novel and sustainable manufacturing method.

Alternative Catalysts: Research into new catalytic systems is ongoing. For instance, the use of phosphoric acid as a safer alternative to sulfuric acid in the synthesis of related compounds like acetylsalicylic acid has been explored and could be applicable here. abcr-mefmo.orgresearchgate.netabcr-mefmo.org This shift aligns with the principles of green chemistry by reducing the use of hazardous reagents. researchgate.netabcr-mefmo.org

A comparative study highlighted that while traditional synthesis of acetylsalicylic acid yielded a mean of 3.113 g (79.8%), a green chemistry approach using phosphoric acid yielded a comparable 3.104 g (79.4%), demonstrating the viability of safer alternatives without a significant loss in yield. researchgate.netabcr-mefmo.org

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for process optimization, quality control, and ensuring reaction safety. Advanced spectroscopic techniques are at the forefront of this effort, providing in-situ analysis of reaction kinetics and mechanisms.

Future research in this area will likely focus on:

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy: Techniques like Attenuated Total Reflectance (ATR)-FTIR allow for the direct monitoring of changes in functional groups during a reaction without the need for sampling. spectroscopyonline.commdpi.com This has been successfully applied to monitor the esterification process in aspirin (B1665792) synthesis and could be adapted for this compound to track the consumption of reactants and the formation of the product in real-time. spectroscopyonline.com Real-time FTIR can provide valuable data for process optimization and endpoint determination. spectroscopyonline.comresearchgate.netmt.comnih.gov

Raman Spectroscopy: As a powerful analytical tool, Raman spectroscopy offers high molecular specificity and is well-suited for monitoring reactions in aqueous solutions, a significant advantage in many bioprocesses. americanpharmaceuticalreview.comsigmaaldrich.commdpi.com Its non-destructive nature allows for continuous monitoring of various reaction parameters. americanpharmaceuticalreview.comresearchgate.netwalshmedicalmedia.com The development of fiber-optic probes has further enhanced its applicability for in-process monitoring in pharmaceutical manufacturing. researchgate.net

Process Analytical Technology (PAT): The integration of these spectroscopic methods into a PAT framework is a key future direction. sigmaaldrich.comresearchgate.net PAT utilizes real-time monitoring to ensure quality is built into the manufacturing process from the start, rather than relying on end-product testing. sigmaaldrich.com

The following table summarizes the advantages of advanced spectroscopic techniques for reaction monitoring:

| Technique | Key Advantages | Potential Application for this compound Synthesis |

|---|---|---|

| In-Situ FTIR | Real-time monitoring of functional group changes, no sampling required, process optimization. spectroscopyonline.commt.com | Tracking ester bond formation, monitoring reactant consumption. |

| Raman Spectroscopy | High molecular specificity, suitable for aqueous systems, non-destructive. americanpharmaceuticalreview.comsigmaaldrich.commdpi.com | In-process monitoring of crystallization and polymorphic forms. |

Integration of Machine Learning in Computational Chemistry for Predictive Modeling

The synergy between machine learning (ML) and computational chemistry is revolutionizing how chemical research is conducted. By analyzing large datasets, ML models can predict molecular properties, reaction outcomes, and even suggest novel molecular structures with desired characteristics.

For this compound and its derivatives, future research directions include:

Quantitative Structure-Activity Relationship (QSAR) Models: ML algorithms can be used to develop robust QSAR models that correlate the structural features of molecules with their biological activities. researchgate.netfip.orgresearchgate.net Such models can predict the activity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts toward more potent compounds. fip.org Recent studies have successfully used ML to predict Hammett constants for a large set of benzoic acid derivatives, demonstrating the power of this approach. rsc.orgrsc.orgchemrxiv.orgresearchgate.netacs.org

Predictive Models for Physicochemical Properties: Machine learning can be employed to predict key properties such as solubility, stability, and toxicity. This can significantly accelerate the drug development process by identifying promising candidates early on and flagging those with undesirable properties.

Reaction Optimization: ML models can be trained on reaction data to predict optimal reaction conditions, such as temperature, catalyst choice, and solvent, to maximize yield and minimize byproducts.

A recent study on benzoic acid derivatives used ML models, including Artificial Neural Networks (ANN), to predict Hammett constants, achieving a high accuracy with a test R² of 0.935. rsc.org This highlights the potential of ML to create predictive tools for chemical reactivity. rsc.org

Exploration of New Biological Targets and Mechanistic Pathways

While some biological activities of this compound derivatives have been explored, a vast landscape of potential therapeutic applications remains uncharted. Future research should focus on identifying new biological targets and elucidating the underlying mechanisms of action.

Areas for investigation include:

Novel Anti-inflammatory Mechanisms: Beyond COX inhibition, research could explore if this compound or its derivatives interact with other components of the inflammatory cascade, such as pro-inflammatory cytokines or signaling pathways like NF-κB. nih.govacs.orgresearchgate.net A derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown potential in modulating the immune response by affecting T-cell populations. inabj.org

Anticancer Potential: The role of related compounds, like aspirin, in cancer chemoprevention suggests that this compound derivatives could also possess anticancer properties. nih.govchinesechemsoc.org Future studies could investigate their effects on cancer cell proliferation, apoptosis, and angiogenesis. nih.gov

Cardioprotective Effects: Given the established role of aspirin in cardiovascular disease, exploring the potential of this compound derivatives as antiplatelet agents or for other cardioprotective functions is a logical next step. fip.org

Antimicrobial Activity: Some salicylic acid derivatives have shown antimicrobial properties. tandfonline.comtandfonline.com Screening this compound and its analogs against a panel of pathogenic bacteria and fungi could uncover new therapeutic leads.

A study on a related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has indicated its potential as an anti-inflammatory agent that may act by inhibiting the NF-κB pathway. researchgate.net

Design and Synthesis of Functional Materials with Tailored Properties

The unique chemical structure of this compound makes it an attractive building block for the creation of novel functional materials. chemimpex.com Its aromatic rings and carboxylic acid group offer sites for polymerization and modification.

Future research in materials science could involve:

Biodegradable Polymers: Incorporating this compound into polymer backbones could lead to the development of new biodegradable materials. umn.eduresearchgate.net Research has shown that incorporating salicylic acid moieties can enhance the hydrolytic degradability of polymers like PLA. umn.edu

Polymeric Prodrugs: this compound could be incorporated into polymeric systems to create prodrugs that release the active agent in a controlled manner. A recent study developed a ROS-responsive aspirin polymeric prodrug, demonstrating the feasibility of this approach. chinesechemsoc.org

Metal-Organic Frameworks (MOFs): The carboxylic acid group of this compound can act as a linker to coordinate with metal ions, forming MOFs. These materials have potential applications in gas storage, catalysis, and drug delivery.

Specialty Polymers: The compound can be used to create specialty polymers with enhanced thermal stability and mechanical properties for use in demanding applications. chemimpex.com

The following table highlights potential applications of this compound in functional materials:

| Material Type | Potential Application | Rationale |

|---|---|---|